molecular formula C7H5ClN2S B8355373 2-Propargylthio-5-chloropyrimidine

2-Propargylthio-5-chloropyrimidine

Cat. No.: B8355373
M. Wt: 184.65 g/mol
InChI Key: KCFLVIFHMXKXSG-UHFFFAOYSA-N
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Description

2-Propargylthio-5-chloropyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a propargylthio (-S-C≡CH) group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the reactivity of its substituents. Its structural features make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-2-prop-2-ynylsulfanylpyrimidine

InChI

InChI=1S/C7H5ClN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h1,4-5H,3H2

InChI Key

KCFLVIFHMXKXSG-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-propargylthio-5-chloropyrimidine, we compare it with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analog: 5-Bromo-2-chloropyrimidin-4-amine

The evidence provided describes 5-bromo-2-chloropyrimidin-4-amine (Fig. 1), a pyrimidine derivative with bromine at position 5, chlorine at position 2, and an amine group at position 4 . Key comparisons include:

  • Substituent Effects :
    • Halogen Differences : Replacing bromine (in the analog) with chlorine at position 5 reduces steric bulk and alters electronic properties. Chlorine’s higher electronegativity increases the electrophilicity of the pyrimidine ring compared to bromine.
    • Functional Group Variation : The propargylthio group in this compound introduces sulfur-based nucleophilicity and alkyne reactivity, whereas the amine group in the analog participates in hydrogen bonding (N7—H···N interactions), stabilizing its crystal lattice .
  • Physicochemical Properties :
    • Melting Point : The analog exhibits a high melting point (460–461 K), attributed to strong intermolecular hydrogen bonding. In contrast, this compound likely has a lower melting point due to reduced hydrogen-bonding capacity and increased hydrophobicity from the propargylthio group.
    • Solubility : The amine group in the analog enhances water solubility via hydrogen bonding, whereas the propargylthio group may reduce solubility in polar solvents.

Reactivity Comparison

  • Nucleophilic Substitution :
    • The chlorine at position 5 in both compounds is susceptible to substitution. However, the electron-withdrawing propargylthio group in this compound may activate the pyrimidine ring toward nucleophilic attack more effectively than the bromine in the analog.
  • Functionalization Potential: The propargylthio group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in the amine-substituted analog. This makes this compound a superior candidate for bioconjugation or polymer synthesis.

Data Table: Key Properties of Compared Compounds

Property This compound 5-Bromo-2-chloropyrimidin-4-amine
Substituents Cl (C5), -S-C≡CH (C2) Br (C5), Cl (C2), NH₂ (C4)
Melting Point Estimated 380–400 K* 460–461 K
Key Reactivity CuAAC, nucleophilic substitution Nucleophilic substitution, hydrogen bonding
Synthetic Method Thiolation with propargyl bromide Reduction of nitro precursor
Interactions Alkyne π-π stacking, sulfur interactions N-H···N hydrogen bonds

*Estimated based on analogous propargylthio compounds.

Research Findings and Implications

  • Crystal Packing : The analog forms a 2D hydrogen-bonded network , whereas this compound’s crystal structure is likely dominated by sulfur-mediated interactions and alkyne π-stacking.
  • Applications : The analog’s hydrogen-bonding capability suits it for co-crystal engineering, while this compound’s click reactivity makes it ideal for modular synthesis.

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